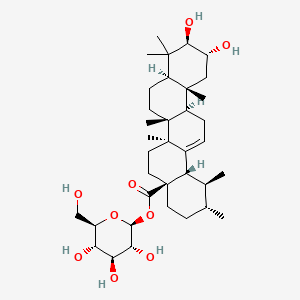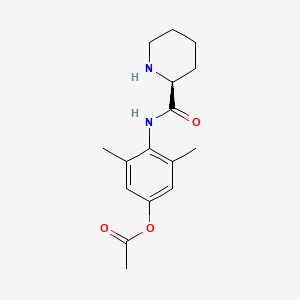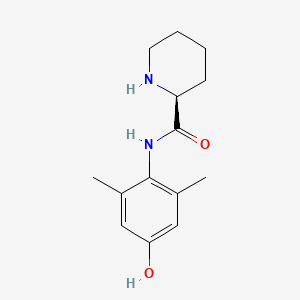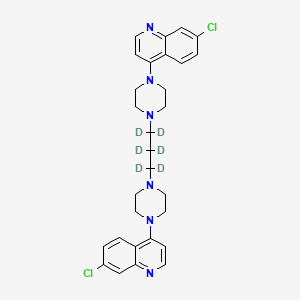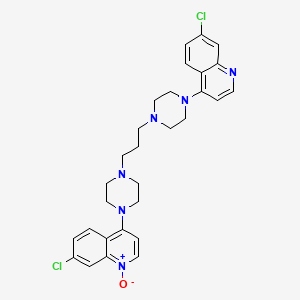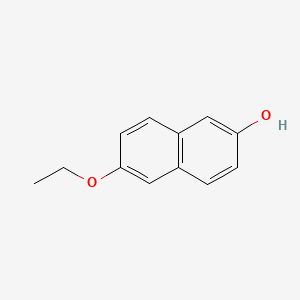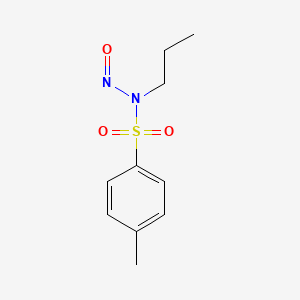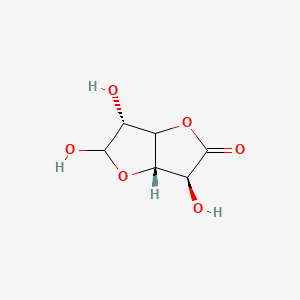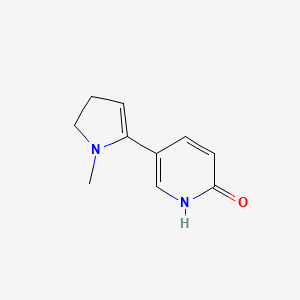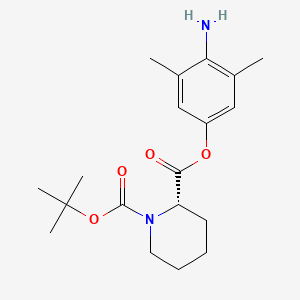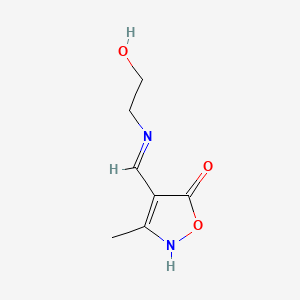
1-Nitropiperazine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitropiperazine-d8 is a deuterated derivative of 1-Nitropiperazine, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in research settings, particularly in the field of proteomics. The molecular formula of this compound is C4HD8N3O2, and it has a molecular weight of 139.18 .
Méthodes De Préparation
The synthesis of 1-Nitropiperazine-d8 involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed in this reaction can then be deprotected using reagents like PhSH (thiophenol) to yield the desired product .
Analyse Des Réactions Chimiques
1-Nitropiperazine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction can occur under various conditions, often involving nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
1-Nitropiperazine-d8 is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: Used as a biochemical tool to study protein structures and functions.
Isotope Labeling: Employed in mass spectrometry for the identification and quantification of molecules.
Pharmaceutical Research: Investigated for its potential therapeutic properties and interactions with biological targets.
Mécanisme D'action
The precise mechanism of action of 1-Nitropiperazine-d8 is not fully understood. it is postulated to act as a DNA alkylating agent, binding to and modifying DNA molecules. This modification can lead to various biological effects, including the inhibition of DNA replication and transcription .
Comparaison Avec Des Composés Similaires
1-Nitropiperazine-d8 can be compared with other similar compounds such as:
N-Nitrosopiperazine: Another derivative of piperazine, known for its potential carcinogenic effects.
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in isotope labeling and mass spectrometry applications.
Propriétés
Numéro CAS |
1794753-23-3 |
|---|---|
Formule moléculaire |
C4H9N3O2 |
Poids moléculaire |
139.184 |
Nom IUPAC |
2,2,3,3,5,5,6,6-octadeuterio-1-nitropiperazine |
InChI |
InChI=1S/C4H9N3O2/c8-7(9)6-3-1-5-2-4-6/h5H,1-4H2/i1D2,2D2,3D2,4D2 |
Clé InChI |
KNZVXSFTGQDAPP-SVYQBANQSA-N |
SMILES |
C1CN(CCN1)[N+](=O)[O-] |
Synonymes |
NSC 243817-d8; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


